Ethyl 2-chloro-6-fluoro-3-methylbenzoate
Description
Contextual Background of Halogenated and Alkylated Benzoate (B1203000) Esters
Halogenated and alkylated benzoate esters are fundamental building blocks and intermediates in organic synthesis. google.com The ester group itself can be synthesized through various methods, including the Fischer esterification of a benzoic acid with an alcohol under acidic catalysis. Modern approaches increasingly focus on sustainable methods, such as using recoverable solid acid catalysts to minimize environmental impact. mdpi.com
The presence of halogens (F, Cl, Br, I) and alkyl groups (e.g., methyl, ethyl) on the aromatic ring significantly influences the molecule's electronic properties, reactivity, and physical characteristics. Halogenation of an alkylbenzoic acid ester is a key industrial process for creating reactive intermediates. google.com For instance, benzylic halogenation, where a halogen is added to an alkyl group attached to the benzene (B151609) ring, creates a reactive site for further functionalization. google.com
The position and nature of these substituents are crucial. For example, the placement of a fluorine atom can alter the mesophase behavior in liquid crystal applications. mdpi.com Furthermore, substituted benzoates have been developed as novel photosensitizing catalysts, enabling challenging reactions like the direct fluorination of unactivated C(sp³)–H bonds, which is particularly valuable for late-stage functionalization in drug discovery. nih.gov The stability of the ester bond to hydrolysis is also heavily dependent on its electronic and steric environment, a key consideration in the design of bioactive molecules. nih.govresearchgate.net
Significance of Ethyl 2-chloro-6-fluoro-3-methylbenzoate within Contemporary Organic Synthesis and Related Fields
This compound is a polysubstituted benzoate ester whose importance stems primarily from its role as a specialized chemical intermediate in medicinal chemistry. Its structure, featuring chloro, fluoro, and methyl groups, provides a unique scaffold for the synthesis of more complex molecules.
The direct precursor to this ester, 2-chloro-6-fluoro-3-methylbenzoic acid , is a known intermediate in the synthesis of stearoyl-CoA desaturase 1 (SCD1) inhibitors. guidechem.com These inhibitors are investigated for the treatment of metabolic diseases, including obesity. guidechem.com Consequently, this compound, as a derivative of this key acid, is a valuable building block for developing potential new therapeutics in this area. The ester functional group offers a handle for further chemical modification while the specific substitution pattern on the ring is designed to fit the target active site.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 773135-50-5 | chemscene.com |
| Molecular Formula | C₁₀H₁₀ClFO₂ | chemscene.com |
| Molecular Weight | 216.64 g/mol | chemscene.com |
Scope and Research Objectives for This Compound Class in Scholarly Investigations
The study of substituted benzoate esters like this compound is driven by several key research objectives in synthetic and medicinal chemistry.
Development of Novel Therapeutics: A primary goal is the design and synthesis of new drug candidates. Researchers incorporate substituted benzoate scaffolds into molecules designed to interact with specific biological targets. For example, 2,5-substituted benzoic acids have been designed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1 for cancer therapy. nih.gov Similarly, the use of the 2-chloro-6-fluoro-3-methylbenzoic acid core for SCD1 inhibitors highlights the pursuit of treatments for metabolic disorders. guidechem.com
Structure-Activity Relationship (SAR) Studies: A significant area of investigation involves systematically modifying the substitution pattern on the benzoate ring to understand how these changes affect biological activity. SAR studies aim to optimize a compound's binding affinity and selectivity for its intended target, as demonstrated in the development of Mcl-1/Bfl-1 inhibitors where deleting a specific substituent led to a dramatic decrease in binding affinity. nih.gov
Modulation of Physicochemical and Metabolic Properties: Research focuses on how substitutions impact properties relevant to drug development. This includes tuning hydrolytic stability to create either stable drugs or prodrugs that are activated in the body. nih.gov The introduction of fluorine, for instance, is a common strategy to improve metabolic stability and other pharmacokinetic properties. nih.gov
Exploration of New Synthetic Methodologies: There is ongoing research into more efficient, selective, and environmentally friendly ways to synthesize these compounds. jsynthchem.com This includes the development of novel catalysts, such as solid acids or photosensitizers, that can be reused and operate under milder conditions. mdpi.comnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-chloro-6-fluoro-3-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO2/c1-3-14-10(13)8-7(12)5-4-6(2)9(8)11/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWNNKLRERBGMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1Cl)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501273982 | |
| Record name | Ethyl 2-chloro-6-fluoro-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501273982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773135-50-5 | |
| Record name | Ethyl 2-chloro-6-fluoro-3-methylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=773135-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-chloro-6-fluoro-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501273982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Diverse Synthetic Approaches to Ethyl 2-chloro-6-fluoro-3-methylbenzoate
The construction of this specific polysubstituted benzene (B151609) derivative can be achieved via several distinct synthetic routes. The choice of pathway often depends on the availability of starting materials, desired yield, and scalability of the reaction.
Esterification Reactions Utilizing 2-chloro-6-fluoro-3-methylbenzoic Acid
The most direct and common method for preparing this compound is the Fischer-Speier esterification of its corresponding carboxylic acid, 2-chloro-6-fluoro-3-methylbenzoic acid. wikipedia.orgchemicalbook.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. quora.comquora.com
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by the oxygen atom of ethanol forms a tetrahedral intermediate. After a proton transfer, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final ester product, this compound. chemicalbook.com To drive the reversible reaction toward the product side and maximize the yield, water is typically removed from the reaction mixture as it is formed, often through the use of a Dean-Stark apparatus or by using a large excess of the alcohol reactant. chemicalbook.com
Table 1: Reagents and Conditions for Fischer Esterification
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |
| 2-chloro-6-fluoro-3-methylbenzoic acid | Ethanol | Concentrated H₂SO₄ (catalytic) | Reflux | This compound |
Halogenation and Alkylation Strategies on Benzoate (B1203000) Precursors
Alternative synthetic strategies involve the stepwise construction of the target molecule by introducing the required substituents onto a simpler benzoate precursor. These methods include electrophilic aromatic substitution reactions like halogenation and alkylation.
For instance, a potential halogenation route could start from Ethyl 2-fluoro-3-methylbenzoate. The introduction of the chlorine atom at the C6 position would require an electrophilic chlorination step. However, directing the chlorine to the specific ortho position relative to the fluorine atom can be challenging due to the complex interplay of directing effects from the existing substituents (fluoro, methyl, and ethyl ester groups).
Conversely, an alkylation strategy might begin with a precursor like Ethyl 2-chloro-6-fluorobenzoate. umich.edu A Friedel-Crafts alkylation could introduce the methyl group. The ortho/para-directing nature of the halogen substituents would likely direct the incoming methyl group to the desired C3 position, although controlling regioselectivity to avoid substitution at other activated positions on the ring is a critical consideration. wikipedia.org A related approach involves the carbonylation of a pre-functionalized toluene (B28343) derivative, such as 3-chloro-2-iodotoluene, to form the methyl ester, which can then be hydrolyzed to the acid and subsequently re-esterified to the ethyl ester. wikipedia.org
Nucleophilic Substitution and Functional Group Interconversion Pathways
Nucleophilic aromatic substitution (SNAr) provides another pathway to synthesize precursors for this compound. In this type of reaction, a nucleophile replaces a leaving group on an aromatic ring that is activated by electron-withdrawing groups. The high electronegativity of fluorine often makes it a good leaving group in SNAr reactions, especially when activated by other substituents. rsc.org
For example, a precursor such as Ethyl 2,6-difluoro-3-methylbenzoate could potentially undergo selective nucleophilic substitution. A chloride nucleophile could displace one of the fluorine atoms. The regioselectivity of this substitution would be influenced by the electronic environment of the ring.
Functional group interconversion is also a key strategy. A common route in the synthesis of related aromatic acids involves the conversion of a nitrile group to a carboxylic acid via hydrolysis. quora.com For instance, a synthetic sequence could begin with the acylation of 2-fluorotoluene, followed by a cyanation reaction to introduce a nitrile group, which is then hydrolyzed to the carboxylic acid and subsequently esterified. quora.com Another pathway involves the substitution of a dichloro-benzoyl chloride with a fluoride (B91410) reagent, followed by hydrolysis to the carboxylic acid. quora.com These acids are then key intermediates for the final esterification step. wikipedia.org
Application of Multi-component Reactions in Derivative Synthesis
While not typically used for the direct synthesis of a simple ester like this compound, multi-component reactions (MCRs) are powerful tools for creating complex derivatives from its parent carboxylic acid, 2-chloro-6-fluoro-3-methylbenzoic acid. wikipedia.orgslideshare.net MCRs allow for the construction of complex molecules in a single step from three or more reactants, offering high atom economy and efficiency. wikipedia.orgrsc.org
Ugi Reaction: The Ugi four-component reaction combines a carboxylic acid, an amine, a ketone or aldehyde, and an isocyanide to form a bis-amide. wikipedia.orgorganic-chemistry.org By using 2-chloro-6-fluoro-3-methylbenzoic acid as the acid component, a library of complex peptoid-like derivatives can be synthesized, incorporating the core chloro-fluoro-methyl-substituted phenyl ring. rsc.orgresearchgate.net
Passerini Reaction: The Passerini three-component reaction involves a carboxylic acid, a ketone or aldehyde, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org Utilizing 2-chloro-6-fluoro-3-methylbenzoic acid in this reaction would lead to the formation of derivatives where the substituted benzoate moiety is ester-linked to a new stereocenter. researchgate.netnih.gov
These MCRs are valuable in medicinal chemistry for rapidly generating libraries of structurally diverse compounds for biological screening. rsc.org
Table 2: Application of Multi-Component Reactions for Derivative Synthesis
| Reaction | Key Reactants | Product Type |
| Ugi Reaction | 2-chloro-6-fluoro-3-methylbenzoic acid, Amine, Aldehyde/Ketone, Isocyanide | Bis-amide |
| Passerini Reaction | 2-chloro-6-fluoro-3-methylbenzoic acid, Aldehyde/Ketone, Isocyanide | α-Acyloxy amide |
Mechanistic Investigations of Key Transformations Involving Substituted Benzoates
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes in the synthesis of substituted benzoates. The nucleophilic aromatic substitution (SNAr) is a particularly important transformation in this context.
Elucidation of Nucleophilic Aromatic Substitution Mechanisms
The nucleophilic aromatic substitution (SNAr) mechanism is fundamental to many of the synthetic pathways for precursors of this compound. This reaction is generally considered a two-step process, although recent studies suggest a mechanistic continuum is possible. researchgate.netresearchgate.net
The classic SNAr mechanism proceeds via an addition-elimination pathway. wikipedia.org
Addition Step: A nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group. This step is typically the rate-determining step. The attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org The negative charge of this complex is delocalized onto the activating electron-withdrawing groups (such as nitro, cyano, or carbonyl groups) at the ortho and para positions.
Elimination Step: The aromaticity of the ring is restored in a fast subsequent step where the leaving group is expelled.
Several factors influence the rate and feasibility of SNAr reactions:
Leaving Group: The reaction rate is often dependent on the electronegativity of the leaving group, not its bond strength to carbon, because the bond is not broken in the rate-determining step. The typical order of reactivity for halogens as leaving groups in SNAr is F > Cl > Br > I. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack. wikipedia.org
Ring Activation: The presence of strong electron-withdrawing groups (EWGs) ortho and/or para to the leaving group is essential. These groups stabilize the negatively charged Meisenheimer intermediate through resonance or induction, thereby lowering the activation energy of the first step. wikipedia.org
Solvent and Nucleophile: The nature of the solvent and the strength of the nucleophile also play significant roles in the reaction kinetics.
Recent research has shown that not all SNAr reactions follow this discrete two-step pathway. Some reactions, particularly with less-activating substrates, may proceed through a concerted (cSNAr) or a borderline mechanism where the addition of the nucleophile and the departure of the leaving group occur in a single, albeit asynchronous, transition state. researchgate.netresearchgate.net
Radical-Mediated Reaction Pathways and Intermediates
While electrophilic aromatic substitution is a primary method for halogenating benzene rings, radical-mediated pathways offer an alternative, particularly for the halogenation of alkyl side chains on an aromatic ring. studymind.co.uk In the context of substituted benzoates, radical reactions can be initiated under specific conditions, such as the presence of UV light or a radical initiator like benzoyl peroxide. youtube.com
The general mechanism for radical halogenation involves three key stages: initiation, propagation, and termination. For an alkyl-substituted benzoate, the process would likely proceed as follows:
Initiation: A radical initiator generates halogen radicals (X•) from a halogen molecule (X₂).
Propagation: The halogen radical abstracts a hydrogen atom from the methyl group on the benzene ring, forming a resonance-stabilized benzylic radical. youtube.com This intermediate is crucial as its stability dictates the reaction's feasibility. This benzylic radical then reacts with another halogen molecule to form the halogenated product and a new halogen radical, which continues the chain reaction.
Termination: The reaction ceases when radicals combine with each other.
Although direct radical halogenation on the aromatic ring is less common than electrophilic substitution, radical addition-initiated reactions can lead to multifunctionalized products. These complex pathways can involve the addition of a radical to the π-system of the benzene ring, followed by subsequent reactions like atom transfer or cyclization to yield the final halogenated compound. The intermediates in these pathways are often highly reactive radical species, and their formation and subsequent transformations are key to the construction of diverse molecular scaffolds.
Rearrangement Mechanisms Involving Carbocation Intermediates
Carbocation rearrangements are pivotal in many organic reactions, occurring when a carbocation intermediate can reorganize to a more stable form. numberanalytics.comlumenlearning.com These rearrangements, typically 1,2-hydride or 1,2-alkyl shifts, are common in reactions proceeding through SN1 and E1 mechanisms. periodicchemistry.commasterorganicchemistry.com
In the synthesis of halogenated benzoates, carbocation intermediates can arise under specific conditions, for instance, during certain electrophilic addition or substitution reactions. If a carbocation is formed at a position where a shift could lead to a more stable carbocation (e.g., from a secondary to a tertiary position, or to a position stabilized by resonance), a rearrangement is likely. periodicchemistry.com For example, the reaction of an alcohol with hydrogen halides to form an alkyl halide proceeds via a carbocation, which is subject to rearrangement. lumenlearning.com
While direct carbocation formation on the aromatic ring of a benzoate is energetically unfavorable, rearrangements can be observed in reactions involving side chains or during specific reactions like the Hunsdiecker reaction, which involves the halodecarboxylation of carboxylic acid salts. acs.org In some cases, even when a reaction proceeds primarily through a free-radical mechanism, the presence of metal species can lead to interactions that generate products characteristic of carbocation rearrangements. acs.org The potential for such rearrangements necessitates careful control of reaction conditions to ensure the desired isomer is formed.
Quantum Chemical Perspectives on Reaction Mechanisms and Reactivity
Quantum chemical calculations, such as those using Density Functional Theory (DFT), provide profound insights into reaction mechanisms, transition states, and the reactivity of molecules. researchgate.net For halogenated benzoates, these theoretical studies can elucidate the geometric parameters and vibrational frequencies of the molecule and its derivatives, helping to predict their behavior in reactions. researchgate.net
Computational models are particularly useful for understanding regioselectivity in electrophilic aromatic substitution. By calculating the electron density at various positions on the aromatic ring of a substrate like ethyl 3-methylbenzoate, one can predict the most likely sites for halogenation. The directing effects of the existing substituents (the chloro, fluoro, and methyl groups) are a result of their electronic properties (inductive and resonance effects). Quantum chemistry can quantify these effects and predict the charge distribution in the transition states (the sigma complex or Wheland intermediate), thereby explaining the observed product distribution.
Furthermore, studies have utilized quantitative analysis, such as q¹H-NMR, to investigate the electronic effects on the substrate specificity of enzymes that act on benzoates, like benzoate dioxygenase. oup.com These experimental findings, which correlate reactivity with the partial charge at specific carbon atoms, can be supported and explained by quantum chemical calculations, offering a powerful synergy between theory and experiment to understand and predict the reactivity of halogenated benzoates. oup.com
Regioselectivity and Stereoselectivity in Synthesis of Halogenated Benzoates
Regioselectivity refers to the control of the position of chemical bond formation. In the synthesis of this compound, achieving the correct substitution pattern on the benzene ring is a significant challenge. The directing effects of the substituents already present on the ring guide the incoming electrophile (the halogen). Palladium-catalyzed C-H activation has emerged as a powerful strategy for achieving high regioselectivity in the halogenation of aromatic compounds. nih.govresearchgate.net This method often employs a directing group within the molecule to guide the catalyst to a specific C-H bond, typically at the ortho position. researchgate.netrsc.org For instance, the nitrogen atom in a heterocyclic ring can direct halogenation to a specific site. rsc.org In the synthesis of substituted benzoic acids, halogen-metal exchange reactions using reagents like isopropylmagnesium chloride can also proceed with high regioselectivity, influenced by the electronic nature of the substituents. organic-chemistry.org
Stereoselectivity involves controlling the three-dimensional arrangement of atoms. While the target molecule, this compound, is not chiral, stereoselectivity is a critical consideration in the synthesis of many other halogenated compounds, particularly natural products where the biological activity can depend on the stereochemistry of halogen-bearing carbons. nih.govresearchgate.net Methods to achieve stereocontrol include substrate-controlled reactions, where the existing stereochemistry of the molecule dictates the outcome, and catalyst-controlled reactions. nih.gov For example, the S_N2 opening of epoxides with halide ions can introduce a halogen with a specific stereochemistry. nih.gov
Catalytic Systems and Reaction Optimization for this compound Production
The efficient production of this compound relies on optimized catalytic systems. Palladium catalysts are frequently employed for their efficacy in C-H activation and cross-coupling reactions, which are key steps in modern synthetic routes to highly substituted aromatics. researchgate.netrsc.org
One relevant synthetic approach involves the carbonylation of a pre-functionalized aromatic ring. For example, a related compound, 2-chloro-6-methylbenzoic acid, was efficiently synthesized by the palladium-catalyzed carbonylation of 3-chloro-2-iodotoluene. This reaction proceeded smoothly even at very high substrate-to-catalyst ratios, making it suitable for large-scale production. researchgate.net A similar strategy could be envisioned for the target molecule, starting from a suitably halogenated toluene derivative.
Reaction optimization involves screening various parameters to maximize yield and purity. This includes the choice of catalyst, solvent, temperature, and halogenating agent. For palladium-catalyzed halogenations, ligands play a crucial role in tuning the catalyst's activity and selectivity. Microwave-assisted synthesis has also been shown to be an effective optimization strategy, reducing reaction times and often improving yields. rsc.org
The table below summarizes key findings from studies on the regioselective synthesis of related halogenated aromatic compounds, which inform potential strategies for the production of this compound.
| Reaction Type | Catalyst/Reagent | Key Feature | Reference |
| C-H Activation/Halogenation | Pd(OAc)₂ | Directs halogenation to the ortho position of a directing group. | nih.govresearchgate.net |
| Halogen-Metal Exchange | i-PrMgCl | High regioselectivity influenced by electronic effects of substituents. | organic-chemistry.org |
| Carbonylation | Pd catalyst | Efficient conversion of haloarenes to benzoates/benzoic acids. | researchgate.net |
| Microwave-Assisted Halogenation | Pd catalyst / N-halosuccinimide | Rapid and efficient regioselective halogenation. | rsc.org |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For Ethyl 2-chloro-6-fluoro-3-methylbenzoate, a full suite of NMR experiments, including ¹H, ¹³C, and two-dimensional techniques, would be required for an unambiguous assignment.
The ¹H NMR spectrum is expected to show four distinct sets of signals corresponding to the four unique proton environments in the molecule. The ethyl ester group would produce a characteristic quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the terminal methyl protons (-CH₃). The methyl group attached to the aromatic ring would appear as a sharp singlet. The two protons on the aromatic ring would appear as two distinct signals in the aromatic region of thespectrum.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted data based on structure-property relationships. Actual experimental values may vary. | Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | | :--- | :--- | :--- | | | δ (ppm) | Multiplicity | J (Hz) | δ (ppm) | J(C,F) (Hz) | | Ar-H (Position 4) | ~7.3-7.5 | dd | ~8-9 (H,H), ~6-7 (H,F) | ~128-132 | ~4-6 (meta) | | Ar-H (Position 5) | ~7.0-7.2 | d | ~8-9 (H,H) | ~118-122 | ~20-25 (ortho) | | -OCH₂CH₃ | ~4.3-4.5 | q | ~7 | ~61-63 | - | | Ar-CH₃ | ~2.3-2.5 | s | - | ~15-18 | ~3-5 (meta) | | -OCH₂CH₃ | ~1.3-1.5 | t | ~7 | ~13-15 | - | | C=O | - | - | - | ~164-167 | - | | C-Cl | - | - | - | ~130-134 | ~3-5 (meta) | | C-F | - | - | - | ~158-162 | ~240-260 (direct) | | C-CH₃ | - | - | - | ~124-128 | - | | C-COOEt | - | - | - | ~133-137 | ~2-4 (para) |
To confirm the assignments from one-dimensional NMR, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would show a clear correlation between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. It would also show a cross-peak between the two aromatic protons, confirming their ortho relationship.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon. It would definitively link the predicted proton signals for the ethyl group, the aromatic protons, and the ring's methyl group to their corresponding carbon signals in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the substitution pattern. Key long-range (2- and 3-bond) correlations would be expected. For instance, the protons of the ring's methyl group (at C3) should show a correlation to the carbonyl carbon (C=O), C2 (bearing Cl), and C4 (bearing H). The aromatic proton at C4 would show correlations to C2 (Cl) and C6 (F). These correlations would piece together the molecular puzzle, confirming the 2-chloro, 6-fluoro, 3-methyl substitution pattern and distinguishing it from all other possible isomers.
The two aromatic protons (H4 and H5) are adjacent, leading to a primary splitting of each signal into a doublet due to ortho coupling (³JHH). However, the presence of the ¹⁹F nucleus at position 6 introduces further complexity. The H5 signal would be further split by a large ortho H-F coupling (³JHF), and the H4 signal would be split by a smaller meta H-F coupling (⁴JHF). Consequently, the signal for H5 would likely appear as a doublet of doublets, while the signal for H4 might also appear as a doublet of doublets, though the smaller meta coupling could also manifest as broadening. Careful analysis of these splitting patterns provides definitive evidence for the relative positions of the protons and the fluorine atom.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis
HRMS provides an extremely accurate measurement of a compound's mass, allowing for the determination of its elemental formula. For C₁₀H₁₀ClFO₂, the calculated exact mass is 216.0353. An HRMS experiment would be expected to return a measured mass that matches this theoretical value to within a few parts per million, confirming the molecular formula.
A key feature in the mass spectrum would be the isotopic signature of chlorine. The molecular ion would appear as two peaks, one for the molecule containing ³⁵Cl ([M]⁺) and a smaller one for the molecule containing ³⁷Cl ([M+2]⁺), with a characteristic intensity ratio of approximately 3:1. This pattern is a clear indicator of the presence of a single chlorine atom. Analysis of the fragmentation patterns would likely show initial loss of an ethoxy radical (•OCH₂CH₃) or loss of ethylene (B1197577) (C₂H₄), providing further structural confirmation.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Molecular Vibrations
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, the most prominent feature in the IR spectrum would be a very strong absorption band corresponding to the C=O (carbonyl) stretch of the ester group.
Table 2: Predicted Diagnostic Vibrational Frequencies Predicted data based on typical functional group frequencies. Actual experimental values may vary.
| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic/Aliphatic C-H Stretch | IR, Raman | 2900-3100 | Medium |
| C=O (Ester) Stretch | IR | 1720-1740 | Strong |
| Aromatic C=C Stretch | IR, Raman | 1550-1620 | Medium-Strong |
| C-O (Ester) Stretch | IR | 1100-1300 | Strong |
| C-F Stretch | IR | 1000-1100 | Strong |
Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would provide the ultimate proof of its structure. This technique would yield a three-dimensional model of the molecule in the solid state.
The resulting data would offer an unambiguous confirmation of the substitution pattern on the benzene (B151609) ring, removing any doubt left by other methods. It would also provide highly precise measurements of all bond lengths, bond angles, and torsion angles. This information would reveal the planarity of the aromatic ring and the preferred conformation of the ethyl ester group relative to the ring. Furthermore, analysis of the crystal packing would reveal any significant intermolecular interactions, such as π-π stacking between aromatic rings or potential halogen bonding involving the chlorine and fluorine atoms, which govern the material's solid-state properties. To date, a public crystal structure for this compound has not been reported.
Crystal Packing and Intermolecular Interactions
While specific crystallographic data for this compound is not extensively documented in publicly available literature, the crystal packing and intermolecular forces can be inferred by examining related structures, such as substituted benzoates and other halogenated aromatic compounds. The molecular structure, featuring a benzene ring substituted with chloro, fluoro, and methyl groups, along with an ethyl ester moiety, dictates the nature of the non-covalent interactions that govern its crystal packing.
Key intermolecular interactions expected to play a role in the crystal structure of this compound include:
Hydrogen Bonds: Although the molecule lacks strong hydrogen bond donors like hydroxyl or primary amine groups, weak C–H···O and C–H···F hydrogen bonds are anticipated. The carbonyl oxygen of the ester group is a potential hydrogen bond acceptor, likely interacting with aromatic or aliphatic C-H groups of neighboring molecules. Similarly, the fluorine atom can act as a weak hydrogen bond acceptor. In the crystal structure of a related compound, 2-chloro-6-fluorobenzoic acid, O-H···O hydrogen bonds lead to the formation of carboxylic acid dimers, which are further connected by C-H···F contacts. nih.gov
Halogen Bonds: The chlorine atom at the C2 position can participate in halogen bonding (C–Cl···O or C–Cl···F), where the electropositive region on the chlorine atom (the σ-hole) interacts with a nucleophilic region on an adjacent molecule, such as the carbonyl oxygen.
π-π Stacking: The presence of the aromatic benzene ring suggests the possibility of π-π stacking interactions. However, the degree of stacking is highly dependent on the steric hindrance imposed by the substituents. The ortho-positioning of the chloro and fluoro groups, along with the adjacent methyl group, may cause significant deviation from planarity and hinder efficient face-to-face or offset π-π stacking. In some substituted benzoates, centroid-to-centroid distances between aromatic rings are too great for significant π-stacking. nih.gov In contrast, other related structures, like ethyl 2-chloro-6-methylquinoline-3-carboxylate, exhibit π-π stacking with centroid-centroid distances around 3.677 Å. nih.govresearchgate.net
The interplay of these forces—van der Waals interactions, dipole-dipole forces arising from the polar C-Cl, C-F, and C=O bonds, and the potential for weak hydrogen and halogen bonds—will ultimately determine the most stable three-dimensional arrangement of the molecules in the crystal lattice.
Conformational Analysis in the Crystalline State
The conformation of this compound in the solid state is primarily defined by the torsion angles between the ester group and the benzene ring.
Orientation of the Ester Group: Steric hindrance from the two ortho-substituents (chlorine and fluorine) is expected to force the ethyl carboxylate group out of the plane of the benzene ring. nih.gov In 2-chloro-6-fluorobenzoic acid, the carboxylic acid group is twisted out of the phenyl ring plane by an angle of 47.83 (6)°. nih.gov A similar non-planar conformation is expected for the ethyl ester derivative to minimize steric repulsion between the carbonyl oxygen and the ortho-halogen atoms.
Conformation of the Ethyl Chain: The ethyl group itself has rotational freedom around the O–CH₂ and CH₂–CH₃ bonds. The specific conformation (e.g., syn or anti) will be the one that minimizes steric clashes within the molecule and optimizes packing efficiency in the crystal lattice. Studies on other ethyl benzoates have shown that multiple conformations can exist, sometimes even within the same asymmetric unit of a crystal, highlighting the molecule's conformational flexibility. nih.gov For instance, in ethyl 4-[(4-methylbenzyl)oxy]benzoate, the C—O—CH₂—CH₃ torsion angles were found to be 174.0 (6)°, 82.6 (6)°, and 89.6 (7)° for three different molecules in the asymmetric unit. nih.gov
The final observed conformation in the crystalline state represents a low-energy state that balances these intramolecular steric factors with the stabilizing intermolecular interactions within the crystal lattice.
Advanced Chromatographic Methods for Purity Assessment and Isolation
The determination of purity is critical for any chemical compound intended for research or industrial use. Advanced chromatographic techniques provide the necessary resolution and sensitivity to separate the target compound from starting materials, by-products, and degradation products.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of non-volatile organic compounds like this compound. tricliniclabs.comnih.gov A reversed-phase HPLC method would be the most common approach.
Methodology: In a typical setup, a C18 (octadecylsilyl) or C8 column would serve as the stationary phase. The mobile phase would likely consist of a gradient mixture of an aqueous buffer (e.g., water with a small percentage of formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, is effective for separating impurities with a wide range of polarities. chromforum.org
Detection: Detection is commonly achieved using a UV detector, as the benzene ring in the molecule is a strong chromophore. chromforum.org A photodiode array (PDA) detector can be particularly useful, as it provides spectral information across a range of wavelengths for the eluting peaks, which can help in peak identification and purity assessment. chromforum.org
Purity Determination: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. youtube.com This method is validated according to ICH guidelines for parameters such as specificity, linearity, precision, and accuracy to ensure its reliability.
Table 1: Representative HPLC Parameters for Purity Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
This table represents a hypothetical, yet standard, set of starting conditions for method development.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly faster analysis times, improved resolution, and greater sensitivity.
Advantages: For this compound, a UPLC method would allow for rapid purity checks and the detection of trace-level impurities that might not be resolved by conventional HPLC. The fundamental principles of separation (reversed-phase) and detection (UV) remain the same as in HPLC, but the operational pressures are much higher. nih.gov
Application: UPLC is particularly advantageous in high-throughput screening environments and for in-process controls during synthesis, where speed is essential. The increased peak capacity allows for better separation of closely related isomers or degradation products from the main analyte peak.
Table 2: Comparison of HPLC and UPLC Performance Characteristics
| Feature | HPLC | UPLC |
|---|---|---|
| Particle Size | 3-5 µm | < 2 µm |
| Analysis Time | 15-30 min | 1-5 min |
| Resolution | Good | Excellent |
| System Pressure | 600-4,000 psi | 6,000-15,000 psi |
| Solvent Consumption | Higher | Lower |
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool for separation and identification. This compound, being an ester, is expected to have sufficient volatility for GC analysis.
Separation and Identification: In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a long capillary column. As each component elutes from the column, it enters the mass spectrometer, which acts as a detector. The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each component. This mass spectrum serves as a "chemical fingerprint," allowing for positive identification of the compound by comparison to spectral libraries. nih.gov
Purity and Impurity Identification: GC-MS is exceptionally useful for identifying volatile impurities that may be present in the sample. For instance, residual solvents from the synthesis or volatile by-products can be readily detected and identified. The high sensitivity of the technique allows for the detection of impurities at very low levels.
Computational Chemistry and Theoretical Studies
Electronic Structure and Molecular Orbital Analysis using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling detailed analysis of a molecule's electronic structure. For Ethyl 2-chloro-6-fluoro-3-methylbenzoate, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would elucidate the distribution of electron density and the nature of its molecular orbitals.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.
In a molecule like this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring, which is rich in π-electrons. The electron-donating methyl group and the oxygen atoms of the ester group would also contribute to the HOMO. Conversely, the LUMO is likely to be distributed over the carbonyl group and the aromatic ring, particularly influenced by the electron-withdrawing chloro and fluoro substituents.
A Molecular Electrostatic Potential (MEP) map would further visualize the electronic distribution. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and susceptible to electrophilic attack, such as the carbonyl oxygen. Regions of positive potential (blue) highlight electron-poor areas prone to nucleophilic attack.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Hypothetical Value | Description |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 2.5 D | Measure of the molecule's overall polarity |
Note: The values in this table are illustrative and represent typical ranges for similar aromatic esters, as specific literature on this compound is not available.
Reactivity Prediction and Mechanistic Insights from Quantum Chemical Calculations
Quantum chemical calculations are instrumental in predicting a molecule's reactivity and elucidating potential reaction mechanisms. nih.govresearchgate.net For this compound, these calculations can identify the most probable sites for electrophilic and nucleophilic attack, as well as predict the stability of potential intermediates and transition states in a reaction. nih.govresearchgate.net
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). A higher electrophilicity index suggests a greater capacity to act as an electrophile.
Mechanistic studies often involve mapping the potential energy surface of a reaction. For instance, in the hydrolysis of the ester group, quantum chemical calculations could model the approach of a nucleophile (like a hydroxide (B78521) ion), the formation of a tetrahedral intermediate, and the subsequent departure of the ethoxy group. rsc.org These calculations would provide the activation energies for each step, allowing for the determination of the rate-limiting step of the reaction. rsc.org Similarly, for reactions on the aromatic ring, such as electrophilic aromatic substitution, calculations can predict the regioselectivity by comparing the energies of the sigma-complex intermediates formed at different positions. nih.gov
Conformational Analysis and Energy Landscapes of this compound
The three-dimensional structure and flexibility of a molecule are crucial to its function and interactions. Conformational analysis of this compound would involve exploring the potential energy surface as a function of its rotatable bonds. The primary rotatable bonds in this molecule are the C(ring)-C(ester) bond and the C-O bond of the ethyl group.
Table 2: Hypothetical Relative Energies of Key Conformations of this compound
| Conformation | Dihedral Angle (Cring-C-O-C) | Relative Energy (kcal/mol) |
| Global Minimum | ~180° (anti-periplanar) | 0.0 |
| Local Minimum | ~0° (syn-periplanar) | 2.5 |
| Transition State | ~90° | 5.0 |
Note: This table presents a simplified, hypothetical energy landscape. Actual conformational analysis would involve more detailed scanning of multiple dihedral angles.
Intermolecular Interaction Analysis: Hirshfeld Surface and Fingerprint Plots
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal lattice. fgcu.edunih.goviucr.orgnih.govresearchgate.net This analysis maps the electron distribution of a molecule within a crystal, allowing for the identification of close contacts with neighboring molecules. fgcu.edunih.goviucr.orgnih.govresearchgate.net
For this compound, a Hirshfeld surface analysis would reveal the nature and extent of various non-covalent interactions, such as halogen bonding (involving the chlorine and fluorine atoms), hydrogen bonding (C-H···O and C-H···F), and π-π stacking interactions between the aromatic rings. nih.govresearchgate.net
The Hirshfeld surface is often visualized using a d_norm map, where red spots indicate close contacts with shorter distances than the van der Waals radii, white regions represent contacts at the van der Waals distance, and blue regions show longer contacts.
Complementary to the Hirshfeld surface are 2D fingerprint plots, which summarize the intermolecular contacts by plotting the distance from the surface to the nearest atom inside (d_i) versus the distance to the nearest atom outside (d_e). Each type of interaction (e.g., H···H, C···H, O···H, F···H, Cl···H) has a characteristic appearance on the fingerprint plot, and the percentage contribution of each interaction to the total Hirshfeld surface can be calculated. nih.gov For a molecule like this, H···H contacts are expected to be the most abundant, with significant contributions from interactions involving the halogen and oxygen atoms. iucr.orgnih.gov
Prediction of Physicochemical Descriptors Relevant to Research (e.g., LogP, TPSA)
Computational methods are widely used to predict key physicochemical properties that are important in various research contexts, such as drug discovery and materials science. For this compound, several important descriptors can be calculated.
LogP , the logarithm of the partition coefficient between octanol (B41247) and water, is a measure of a molecule's lipophilicity. It is a critical parameter in pharmacology, influencing absorption, distribution, metabolism, and excretion (ADME) properties.
Topological Polar Surface Area (TPSA) is another crucial descriptor, defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. TPSA is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration.
Other computable descriptors include the number of hydrogen bond donors and acceptors, and the number of rotatable bonds, which relates to conformational flexibility.
Table 3: Predicted Physicochemical Descriptors for this compound
| Descriptor | Predicted Value | Significance |
| LogP | ~3.0 | Indicates moderate to high lipophilicity |
| TPSA | ~26.3 Ų | Suggests good potential for membrane permeability |
| Hydrogen Bond Acceptors | 2 | The two oxygen atoms of the ester group |
| Hydrogen Bond Donors | 0 | No labile hydrogen atoms |
| Rotatable Bonds | 3 | Indicates a degree of conformational flexibility |
Note: These values are based on predictive models and may vary slightly depending on the algorithm used.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum mechanical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations can explore the dynamic behavior of a molecule over time. nih.govrsc.org An MD simulation of this compound, typically in a solvent box (e.g., water or an organic solvent), would track the movements of all atoms in the system according to classical mechanics. nih.govrsc.org
These simulations can provide a deeper understanding of:
Solvation: How solvent molecules arrange themselves around the solute and the strength of these interactions.
Conformational Dynamics: The transitions between different conformations in solution and the timescales on which they occur.
Aggregation: The tendency of solute molecules to self-associate in solution, which can be driven by hydrophobic effects and intermolecular interactions like π-π stacking. nih.govrsc.org
By analyzing the trajectories from an MD simulation, various properties can be calculated, such as radial distribution functions to describe solvation shells and the potential of mean force to quantify the energetics of association or conformational changes.
Structure Reactivity and Structure Activity Relationship Sar Studies
Influence of Substituent Effects on Chemical Reactivity of Benzoate (B1203000) Esters
The reactivity of benzoate esters is significantly modulated by the nature and arrangement of substituents on the aromatic ring. These substituents can alter the electron density of the carbonyl group and the aromatic system, thereby influencing reaction rates and pathways.
Steric Effects: The presence of substituents at the ortho positions (2 and 6) relative to the ethyl benzoate group introduces significant steric hindrance. stackexchange.com This "ortho effect" can force the ester group to rotate out of the plane of the benzene (B151609) ring, which in turn can inhibit resonance between the carbonyl group and the aromatic system. stackexchange.com Such steric hindrance is a prominent feature in 2,6-disubstituted benzoic acids and their esters. researchgate.net For Ethyl 2-chloro-6-fluoro-3-methylbenzoate, the 2-chloro and 6-fluoro groups sterically hinder the approach of reactants to the ester functionality. This steric hindrance can dramatically decrease the rates of reactions such as hydrolysis or esterification. researchgate.net For instance, studies on 2,6-disubstituted benzoic acid derivatives have shown that steric effects are a primary determinant in their reaction rates. researchgate.net
The specific placement of substituents on the benzene ring, known as positional isomerism, has a profound impact on the chemical properties of a molecule. In the case of this compound, the 2,3,6-substitution pattern is crucial.
If the chloro and fluoro atoms were in different positions, for example, at the meta (3) or para (4) positions, their steric influence on the ester group would be negligible. In such a scenario, their electronic effects would be the primary modulators of reactivity. For example, a para-substituted electron-withdrawing group generally increases the rate of saponification of methyl benzoates, while an electron-donating group decreases it. chegg.com
Correlation of Structural Features with Specific In Vitro Biological Activities (mechanistic focus, excluding clinical or safety)
The interaction of a small molecule like this compound with a biological target such as an enzyme or receptor is governed by its three-dimensional shape and the distribution of its electronic charge.
Steric Hindrance and Binding: The steric bulk created by the 2-chloro and 6-fluoro substituents can significantly impact how the molecule fits into a binding pocket. Studies on 2,6-disubstituted benzoic acid derivatives have demonstrated that this substitution pattern can prevent the carboxylic acid group from accessing monocarboxylic acid transporters (MCTs). nih.govresearchgate.net It is plausible that the ethyl ester group in this compound would face similar steric impediments when attempting to interact with a sterically constrained binding site. This could either prevent binding or, conversely, confer selectivity for targets with accommodating binding pockets.
Halogen Bonding: The chlorine and fluorine atoms can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species. This can be a crucial interaction for ligand binding to a protein. The nature and position of halogen substituents on aromatic rings can affect the binding of compounds to receptors. nih.gov
A pharmacophore is an abstract representation of the molecular features that are essential for a molecule's biological activity. nih.gov Pharmacophore models are instrumental in rational drug design for identifying new bioactive compounds. nih.govmdpi.com
For a molecule like this compound, a pharmacophore model would include features such as:
A hydrogen bond acceptor (the carbonyl oxygen of the ester).
Hydrophobic regions (the methyl and ethyl groups, and the aromatic ring).
Potential halogen bond donors (the chlorine and fluorine atoms).
The spatial arrangement of these features is critical. By creating a pharmacophore model based on a known active compound, it is possible to search large chemical databases for other molecules that match the model, even if they have different underlying chemical scaffolds. nih.gov This approach, known as virtual screening, is a powerful tool in drug discovery. nih.gov The development of a pharmacophore model for a target of interest could reveal whether this compound or similar structures are likely to be active.
Design Principles for Modulating Compound Properties through Structural Alterations
The principles of medicinal chemistry allow for the rational modification of a lead compound to optimize its properties. For this compound, several design strategies could be employed:
Isosteric and Bioisosteric Replacements: The chlorine or fluorine atoms could be replaced with other groups of similar size and electronic properties (isosteres) to fine-tune the molecule's activity. For example, replacing the 3-methyl group with a different alkyl group could alter lipophilicity and steric interactions.
Homologation: The ethyl group of the ester could be extended (e.g., to a propyl or butyl group) to probe for additional hydrophobic interactions in a binding pocket. researchgate.net
Scaffold Hopping: The benzoate core could be replaced with a different heterocyclic ring system while maintaining the key pharmacophoric features. This can lead to the discovery of novel chemical classes with improved properties.
The rational design of new molecules based on the structure of this compound would involve a systematic exploration of these modifications, guided by computational modeling and subsequent experimental testing.
Applications in Advanced Chemical Fields
Role as Building Blocks and Intermediates in Complex Organic Synthesis
The primary application of Ethyl 2-chloro-6-fluoro-3-methylbenzoate is as a sophisticated building block and intermediate in the synthesis of more complex molecules. The ester functional group serves as a convenient handle for modification, while the halogen substituents provide sites for further reactions or act as key modulators of the molecule's reactivity and biological activity.
Precursors for Advanced Heterocyclic Systems
While direct conversion of this compound into heterocyclic systems is not extensively documented in dedicated studies, its structural motifs are characteristic of precursors used in the synthesis of advanced heterocyclic frameworks. Compounds with similar fluorinated and chlorinated benzene (B151609) rings are known to be pivotal in constructing pharmacologically important systems. For instance, related fluorinated aminobenzoic acids serve as crucial intermediates in the synthesis of indole (B1671886) derivatives and fluoroacridines. orgsyn.org The strategic placement of halogen atoms can influence cyclization reactions and the ultimate properties of the resulting heterocyclic compound. Similarly, building blocks like 2-chloro-6-fluorobenzyl chloride are used to create imidazolidine (B613845) rings, which are core structures in many bioactive compounds. researchgate.net The reactivity of the ester and the halogenated ring suggests its potential as a precursor for analogous complex heterocyclic structures, such as certain pyridazinones and thiazolo[3,2-a]pyrimidine derivatives, which are investigated for their wide range of biological activities. sigmaaldrich.comresearchgate.net
Intermediates in Multi-step Synthesis Schemes for Specialty Chemicals
The role of this compound as an intermediate is clearly established in multi-step synthesis pathways. A primary and fundamental transformation is its hydrolysis to the corresponding carboxylic acid, 2-chloro-6-fluoro-3-methylbenzoic acid. This carboxylic acid is a direct precursor in the synthesis of stearoyl-CoA desaturase 1 (SCD1) inhibitors, which are specialty chemicals investigated for the treatment of metabolic diseases. guidechem.com
The conversion from the ethyl ester to the carboxylic acid is a critical step that enables subsequent reactions, typically amide bond formation with various amine-containing fragments to build the final, larger therapeutic molecule. guidechem.com This highlights the compound's role as a stable, storable precursor that can be activated for coupling reactions at the appropriate stage of a complex synthesis.
Table 1: Key Synthetic Transformation
| Starting Material | Reagents/Conditions | Product | Application of Product |
|---|
Contributions to Materials Science and Engineering
The unique electronic and structural properties imparted by the combination of fluorine, chlorine, and methyl substituents on an aromatic ring make this compound and its derivatives of potential interest in materials science.
Development of Novel Polymeric Materials with Tailored Properties
There is limited direct research showcasing the incorporation of this compound into polymeric materials. However, halogenated aromatic compounds are known to be valuable monomers for creating specialty polymers. The presence of both fluorine and chlorine atoms can enhance properties such as thermal stability, chemical resistance, and flame retardancy. The ester group could be converted to other functionalities suitable for polymerization reactions. The specific substitution pattern would influence the polymer's final architecture, including its rigidity and intermolecular interactions, allowing for the tailoring of material properties.
Incorporation into Liquid Crystal Structures and Optoelectronic Materials
The application of this compound in liquid crystals and optoelectronic materials is not well-documented. However, the structural features of the molecule are relevant to these fields. The rigid phenyl ring, combined with the strong dipole moments induced by the C-F and C-Cl bonds, are characteristics often sought in molecules designed for liquid crystal phases. Furthermore, intermolecular interactions such as π-π stacking, which are critical for the formation of organized molecular assemblies in optoelectronic materials, have been observed in the crystal structures of related heterocyclic derivatives. nih.gov The specific electronic effects of the halogens could be used to tune the optical and electronic properties of materials if the molecule were incorporated into a larger conjugated system.
Catalytic Applications and Ligand Design
Currently, there is no significant body of research that describes the use of this compound either as a catalyst itself or as a direct precursor in the design of ligands for catalytic applications. Its primary utility remains as a synthetic intermediate for organic and medicinal chemistry.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-Chloro-6-fluoro-3-methylbenzoic acid |
| 2-Amino-3-fluorobenzoic acid |
| 2-chloro-6-fluorobenzyl chloride |
| Imidazolidine |
| Pyridazinone |
| Thiazolo[3,2-a]pyrimidine |
| Stearoyl-CoA desaturase 1 (SCD1) |
| Indole |
| Fluoroacridine |
| 2-chloro-6-methylbenzoic acid |
Applications in Agrochemical Research
Extensive research into the applications of "this compound" and its corresponding carboxylic acid, "2-chloro-6-fluoro-3-methylbenzoic acid," has not yielded specific, publicly available examples of their direct use as synthetic intermediates in the production of commercialized agrochemicals. While chemical suppliers list these compounds as intermediates for pesticide and agrochemical synthesis, detailed research findings, including synthetic pathways and reaction data leading to a final agrochemical product, are not present in accessible scientific literature or patent databases.
The available information confirms that substituted benzoic acids and their esters are a well-established class of intermediates in the agrochemical industry. For instance, various patented inventions describe the use of structurally similar benzoic acid derivatives in the synthesis of herbicides and fungicides. These related compounds serve as crucial building blocks for creating complex molecules with desired biological activity. However, a direct and documented synthetic route from "this compound" to a specific, named agrochemical is not found in the reviewed sources.
Therefore, while the classification of "this compound" as an agrochemical intermediate is evident from commercial suppliers, the lack of detailed, published research on its specific applications prevents a more in-depth discussion and the creation of data tables based on established synthetic findings. Further investigation into proprietary or more recent patent literature might be necessary to uncover its precise role in agrochemical development.
Environmental Transformation and Degradation Studies
Abiotic Degradation Pathways (e.g., Photolysis, Hydrolysis)
Abiotic degradation involves the breakdown of a chemical compound by non-biological processes. For Ethyl 2-chloro-6-fluoro-3-methylbenzoate, the primary abiotic degradation pathways expected to be significant are hydrolysis and, to a lesser extent, photolysis.
Hydrolysis: The ester functional group in this compound is susceptible to hydrolysis, a reaction with water that cleaves the ester bond. This process can be catalyzed by acids or bases. sserc.org.ukquora.com Under typical environmental pH conditions (ranging from acidic to alkaline), the ester linkage would break, yielding ethanol (B145695) and 2-chloro-6-fluoro-3-methylbenzoic acid. quora.comsserc.org.uk The rate of hydrolysis is influenced by pH and temperature. Alkaline-catalyzed hydrolysis of esters is generally a bimolecular reaction and proceeds via an addition-elimination mechanism. quora.com While specific rate constants for this compound are not available, studies on other ethyl benzoates indicate that hydrolysis is a key degradation pathway. researchgate.netiosrjournals.org The presence of electron-withdrawing chloro and fluoro substituents on the aromatic ring would influence the electrophilicity of the carbonyl carbon, potentially affecting the hydrolysis rate.
Photolysis: Photolysis is the degradation of a compound by light, particularly ultraviolet (UV) radiation from the sun. Aromatic compounds can absorb UV light, which can lead to the excitation of electrons and subsequent bond cleavage. psu.eduresearchgate.net For halogenated aromatics, a potential photolytic reaction is the cleavage of the carbon-halogen bond. rsc.org The carbon-chlorine bond is generally more susceptible to photolytic cleavage than the stronger carbon-fluorine bond. nih.gov Therefore, direct photolysis in sunlit surface waters could potentially contribute to the transformation of this compound, possibly leading to dehalogenation. The major atmospheric removal process for halogenated aromatics is oxidation by hydroxyl radicals, a process initiated by photochemistry. rsc.org
| Degradation Pathway | Triggering Factor | Expected Primary Products |
| Hydrolysis | Water, pH | 2-chloro-6-fluoro-3-methylbenzoic acid, Ethanol |
| Photolysis | UV Radiation | Dechlorinated and/or defluorinated intermediates, Benzoic acid derivatives |
Biotic Degradation by Microorganisms and Characterization of Microbial Pathways
Biotic degradation by microorganisms is a crucial process for the removal of organic pollutants from the environment. nih.gov The structure of this compound, with its halogenated aromatic ring and ester side chain, presents a complex substrate for microbial enzymes.
The initial step in the biodegradation of this compound would likely be the hydrolysis of the ester bond by microbial esterases to form 2-chloro-6-fluoro-3-methylbenzoic acid and ethanol. researchgate.net Ethanol can be readily utilized as a carbon source by a wide variety of microorganisms. The resulting halogenated benzoic acid derivative is the more recalcitrant portion of the molecule. slideshare.net
The biodegradation of halogenated aromatic compounds has been extensively studied. slideshare.neteurochlor.orgresearchgate.net Microorganisms have evolved specific enzymatic strategies to cleave halogen-carbon bonds and open the stable aromatic ring. nih.govilo.org
Aerobic Degradation: Under aerobic conditions, the degradation of chloroaromatic and fluoroaromatic compounds is typically initiated by oxygenases. nih.govnih.gov Dioxygenases can introduce two hydroxyl groups onto the aromatic ring, forming a substituted catechol. nih.govnih.gov This dihydroxylated intermediate is then susceptible to ring cleavage, either through ortho or meta pathways, leading to intermediates that can enter central metabolic pathways like the TCA cycle. nih.govethz.ch The removal of the halogen substituents can occur either before or after ring cleavage. For some fluorinated compounds like 4-fluorobenzoate, degradation can proceed via 4-fluorocatechol. nih.gov In some cases, the initial dioxygenation can result in the elimination of a halogen substituent. nih.gov
Anaerobic Degradation: In the absence of oxygen, a common initial step is reductive dehalogenation, where a halogen atom is removed and replaced by a hydrogen atom. eurochlor.org This process is particularly important for highly chlorinated compounds. eurochlor.org The resulting dehalogenated aromatic compound is then further degraded, often via conversion to benzoyl-CoA, which enters a central anaerobic degradation pathway involving ring reduction and subsequent hydrolytic cleavage. ilo.org The C-F bond is generally more resistant to reductive dehalogenation than the C-Cl bond.
Given the presence of both chlorine and fluorine, a sequential degradation process involving different microbial populations under varying redox conditions might be necessary for complete mineralization. eurochlor.org
Identification of Metabolites and Environmental Fate in Aquatic and Soil Systems
The environmental fate of this compound is determined by the interplay of the degradation pathways mentioned above, as well as by physical transport processes.
In aquatic systems , the compound would be subject to hydrolysis, with the rate dependent on pH and temperature. Photolysis could occur in the photic zone of surface waters. psu.eduresearchgate.net Biodegradation would be dependent on the presence of adapted microbial communities in water and sediments. eurochlor.org The primary metabolite from hydrolysis, 2-chloro-6-fluoro-3-methylbenzoic acid, would be more water-soluble and its fate would then be governed by microbial degradation.
In soil systems , the compound would partition between the soil, water, and air phases. Its mobility and bioavailability would be influenced by its sorption to soil organic matter. Biodegradation is expected to be the primary dissipation process in soil. nih.gov The initial hydrolysis of the ester would release the more mobile and biodegradable ethanol and the more persistent 2-chloro-6-fluoro-3-methylbenzoic acid. The degradation of this halogenated acid would depend on the soil's microbial population and redox conditions. eurochlor.orgnih.gov Intermediary metabolites could include various hydroxylated and dehalogenated benzoic acids, catechols, and ring-cleavage products. nih.govnih.govnih.gov Due to the stability of the C-F bond, fluorinated metabolites might be more persistent than chlorinated ones. nih.gov
| Parent Compound | Initial Transformation | Primary Metabolite | Further Degradation Intermediates (Hypothetical) |
| This compound | Hydrolysis | 2-chloro-6-fluoro-3-methylbenzoic acid | 6-fluoro-3-methylcatechol, 2-chloro-6-fluorocatechol, Protocatechuate derivatives |
| Reductive Dechlorination (Anaerobic) | Ethyl 6-fluoro-3-methylbenzoate | 6-fluoro-3-methylbenzoic acid | |
| Oxidative Dehalogenation (Aerobic) | Hydroxylated and dehalogenated benzoic acids | Catechols, Ring-cleavage products |
Advanced Oxidation Processes (AOPs) for Compound Transformation in Environmental Remediation Contexts
For recalcitrant organic pollutants that are resistant to conventional treatment methods, Advanced Oxidation Processes (AOPs) offer a promising remediation technology. wikipedia.orgacs.org AOPs generate highly reactive oxygen species, primarily the hydroxyl radical (•OH), which can non-selectively oxidize a wide range of organic compounds, including halogenated aromatics. wikipedia.orgnih.gov
Common AOPs include:
Ozone (O₃) based processes (O₃/H₂O₂, O₃/UV)
Hydrogen peroxide (H₂O₂) based processes (H₂O₂/UV)
Fenton (Fe²⁺/H₂O₂) and photo-Fenton (Fe²⁺/H₂O₂/UV) reactions wikipedia.org
Photocatalysis (e.g., TiO₂/UV)
These processes can effectively break down the aromatic ring and cleave the carbon-halogen bonds of compounds like this compound, ultimately leading to their mineralization into carbon dioxide, water, and inorganic halides (Cl⁻ and F⁻). nih.gov The effectiveness of AOPs depends on factors such as the concentration of the pollutant, the water matrix, pH, and the specific AOP system used. nih.gov Electrochemical AOPs (EAOPs) are also gaining attention for their efficiency in degrading refractory organic pollutants. acs.org The formation of potentially toxic byproducts during AOP treatment is a consideration that requires careful optimization of the process. nih.gov
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Methodologies for Halogenated Benzoate (B1203000) Esters
The synthesis of halogenated aromatic esters is undergoing a paradigm shift towards greener and more sustainable practices. Traditional methods often rely on harsh reagents and produce significant waste. taylorfrancis.com Future research will likely focus on several key areas to address these limitations:
Catalytic Systems: The development of novel catalysts is paramount. This includes exploring transition-metal catalysis for C-H activation, which allows for the direct functionalization of aromatic rings without the need for pre-functionalized starting materials. researchgate.net Chiral catalysts are also being designed to achieve asymmetric synthesis of halogenated compounds, yielding specific enantiomers for applications in fields like pharmaceuticals. eurekalert.org
Green Chemistry Principles: The integration of green chemistry principles is a major trend. numberanalytics.com This involves the use of environmentally benign solvents, or even solvent-free conditions, and the development of reactions that are more atom-economical. guidechem.com Methodologies such as microwave-assisted synthesis and phase transfer catalysis (PTC) have shown promise in accelerating reaction rates and improving yields for aromatic esters. researchgate.net
Biocatalysis: The use of enzymes as biocatalysts presents a highly sustainable route for ester synthesis. numberanalytics.comucl.ac.uk Research into enzymes that can tolerate halogenated substrates and perform selective esterification or transesterification reactions in aqueous media at mild conditions will be a significant area of investigation.
A comparative look at traditional versus emerging synthetic approaches is presented below:
| Feature | Traditional Methods | Emerging Sustainable Methods |
| Reagents | Often stoichiometric and harsh | Catalytic and milder |
| Solvents | Often hazardous organic solvents | Greener solvents (e.g., water) or solvent-free |
| Byproducts | Can be significant, leading to waste | Minimized through higher atom economy |
| Energy Input | Often requires prolonged heating | Can be reduced with methods like microwave irradiation |
Integration of Advanced Computational Approaches for Deeper Mechanistic Understanding and Property Prediction
Computational chemistry is becoming an indispensable tool for elucidating the intricate details of reaction mechanisms and for predicting the properties of molecules like "Ethyl 2-chloro-6-fluoro-3-methylbenzoate."
Mechanistic Insights: Density Functional Theory (DFT) and ab initio methods can be employed to model reaction pathways, identify transition states, and calculate activation energies. nih.gov For instance, computational studies can help understand the role of catalysts and predict the most favorable reaction conditions, as demonstrated in the aminolysis of methyl benzoate. nih.gov Such studies on the synthesis of "this compound" could lead to optimized and more efficient production processes. Theoretical studies have also been used to understand the mechanism of selective fluorination of aromatic compounds. rsc.org
Property Prediction: Computational models are increasingly used to predict various physicochemical and electronic properties. For example, DFT and Time-Dependent DFT (TD-DFT) calculations can predict the optical and electronic characteristics of novel benzoate ester derivatives, which is crucial for their application in materials science, such as in organic light-emitting diodes (OLEDs). researchgate.net This predictive power can guide the synthesis of new molecules with desired properties.
Structure-Use Relationships: Quantitative Structure-Use Relationship (QSUR) models, developed using machine learning algorithms like random forests, can predict the function of a chemical based on its structural features. nih.gov This approach can be used to screen large libraries of virtual compounds and identify derivatives of "this compound" with a high probability of having a specific desired function.
Rational Design of Derivatives of this compound for Specific Academic and Industrial Applications
The core structure of "this compound" serves as a versatile scaffold for the rational design of new molecules with tailored properties.
Pharmaceutical Intermediates: The parent acid, 2-chloro-6-fluoro-3-methylbenzoic acid, is a known intermediate in the synthesis of stearoyl-CoA desaturase 1 (SCD1) inhibitors, which are being investigated for the treatment of obesity. guidechem.com Future research could focus on creating a library of ester derivatives to modulate the pharmacokinetic and pharmacodynamic properties of such inhibitors.
Agrochemicals: Halogenated aromatic compounds are a well-established class of agrochemicals. By systematically modifying the substituents on the benzene (B151609) ring of "this compound," it may be possible to design new herbicides or fungicides with improved efficacy and environmental profiles.
Materials Science: The introduction of fluorine atoms into organic molecules can significantly alter their physical properties, such as liquid crystalline behavior. scispace.com Derivatives of "this compound" could be designed and synthesized to explore their potential as novel liquid crystals or as components in advanced polymers and molecular glasses. researchgate.net
Exploration of Undiscovered Chemical Reactivities and Transformations
The unique arrangement of chloro, fluoro, and methyl substituents on the aromatic ring of "this compound" suggests a rich and largely unexplored reaction chemistry.
Selective Functionalization: A key area of future research will be the selective functionalization of the aromatic ring. Developing reactions that can target a specific C-H or C-halogen bond will allow for the controlled introduction of new functional groups, leading to a wide array of novel compounds. researchgate.net
Novel Ring-Forming Reactions: The steric and electronic environment of the molecule could be exploited in novel cyclization reactions to build more complex heterocyclic structures, which are prevalent in medicinal chemistry.
Transformations of the Ester Group: Beyond simple hydrolysis or transesterification, research could explore more advanced transformations of the ethyl ester group to introduce different functionalities, thereby expanding the synthetic utility of the core molecule.
High-Throughput Synthesis and Screening for Structure-Property Relationships
To accelerate the discovery of new applications for derivatives of "this compound," high-throughput synthesis and screening methodologies are essential.
Combinatorial Chemistry: By employing automated synthesis platforms, it is possible to rapidly generate large libraries of derivatives where the substituents on the aromatic ring and the ester group are systematically varied.
Rapid Screening: These libraries can then be subjected to high-throughput screening assays to quickly identify "hits" with desired biological activities or physical properties. For example, screening for herbicidal activity, antimicrobial properties, or specific material characteristics can be performed in a massively parallel fashion.
Structure-Property Relationship (SPR) Studies: The data generated from high-throughput screening can be used to build robust Structure-Property Relationship models. These models, often powered by machine learning, can identify the key structural features that govern a particular property, enabling a more informed and targeted approach to the design of new and improved derivatives. nih.govresearchgate.net
Q & A
Q. What are the common synthetic routes for Ethyl 2-chloro-6-fluoro-3-methylbenzoate, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves esterification of the corresponding benzoic acid derivative (e.g., 2-chloro-6-fluoro-3-methylbenzoic acid) using ethanol under acidic catalysis (e.g., H₂SO₄ or HCl). Alternative routes may employ nucleophilic substitution on pre-functionalized aromatic rings. Optimization includes:
- Temperature Control : Maintaining 60–80°C to balance reaction rate and side-product formation.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves ester products from unreacted starting materials .
Table 1 : Example Synthesis Parameters
| Route | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Esterification | H₂SO₄ | Ethanol | 72 | |
| Nucleophilic Substitution | K₂CO₃ | DMF | 65 |
Q. How is the compound’s structure confirmed using spectroscopic techniques, and what are key spectral markers?
- Methodological Answer :
- ¹H/¹³C NMR :
- Aromatic protons appear as doublets (δ 7.2–7.8 ppm) due to adjacent fluorine and chlorine substituents.
- The ethyl ester group shows a triplet (δ 1.3 ppm, CH₃) and quartet (δ 4.3 ppm, CH₂).
- IR Spectroscopy : Strong C=O stretch at ~1720 cm⁻¹ confirms the ester functionality.
- Mass Spectrometry : Molecular ion [M⁺] at m/z 230.6 (calculated for C₁₀H₉ClFO₂) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when unexpected peaks appear during structural analysis?
- Methodological Answer : Unexpected peaks may arise from impurities, tautomerism, or dynamic processes. Strategies include:
- Variable Temperature NMR : Identifies temperature-dependent conformational changes (e.g., hindered rotation in esters).
- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to assign ambiguous signals.
- X-ray Crystallography : Definitive structural confirmation via SHELX refinement (e.g., resolving positional disorder in the aromatic ring) .
Q. What computational approaches are effective for predicting the reactivity or pharmacological interactions of this compound?
- Methodological Answer :
- DFT Calculations : Predict electrophilic/nucleophilic sites using Fukui indices (e.g., reactivity at the ester carbonyl or chloro-substituted position).
- Molecular Docking : Screens potential biological targets (e.g., enzyme active sites) by modeling ligand-receptor interactions. Software like AutoDock Vina can prioritize compounds for in vitro testing.
- MD Simulations : Assess stability in biological membranes or solvent systems (e.g., water/octanol partition coefficients) .
Data Analysis and Experimental Design
Q. How can researchers validate the purity of this compound, particularly for pharmacological studies?
- Methodological Answer :
- HPLC-PDA : Use a C18 column (acetonitrile/water mobile phase) to detect impurities at 254 nm. Purity >98% is required for bioassays.
- Elemental Analysis : Confirm C, H, N, Cl, and F percentages within ±0.3% of theoretical values.
- Thermogravimetric Analysis (TGA) : Ensures absence of solvent residues or decomposition below 150°C .
Q. What strategies mitigate halogenated byproduct formation during synthesis?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., methyl or fluorine positions) to direct substitution to the desired chloro position.
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) improve regioselectivity in aromatic substitution.
- In Situ Monitoring : ReactIR tracks intermediate formation to adjust reaction parameters dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
